2-(Azetidin-1-yl)pyridine 2-(Azetidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009790
InChI: InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2
SMILES:
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol

2-(Azetidin-1-yl)pyridine

CAS No.:

Cat. No.: VC16009790

Molecular Formula: C8H10N2

Molecular Weight: 134.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-1-yl)pyridine -

Specification

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
IUPAC Name 2-(azetidin-1-yl)pyridine
Standard InChI InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2
Standard InChI Key BXDFRTXDYDCALN-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C2=CC=CC=N2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

2-(Azetidin-1-yl)pyridine consists of a pyridine ring directly bonded to an azetidine moiety at the 2-position. The azetidine ring, a four-membered saturated heterocycle with one nitrogen atom, introduces steric constraints that enhance binding specificity to biological targets . The pyridine ring’s electron-deficient nature facilitates π-π stacking interactions and hydrogen bonding, critical for receptor binding .

Key Structural Features:

  • Pyridine Ring: Planar structure with sp²-hybridized nitrogen at the 1-position.

  • Azetidine Ring: Puckered conformation due to ring strain, with sp³-hybridized nitrogen.

  • Bond Angles: N-C-C bond angle in azetidine (~94°) deviates from ideal tetrahedral geometry, influencing reactivity .

Synthesis and Derivatives

Synthetic routes to 2-(Azetidin-1-yl)pyridine typically involve condensation reactions between pyridine derivatives and azetidine precursors. A common method utilizes pyridine-2-carbaldehyde and azetidine under acidic conditions, followed by reduction (Scheme 1):

Scheme 1: Representative Synthesis

  • Condensation: Pyridine-2-carbaldehyde + Azetidine → Schiff base intermediate.

  • Reduction: NaBH₄ or LiAlH₄ reduces the imine to the amine .

Derivatives such as 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-one demonstrate enhanced antibacterial activity through halogen substitution .

Pharmacological Activities

Antimicrobial Properties

2-(Azetidin-1-yl)pyridine derivatives exhibit broad-spectrum antimicrobial activity. Modifications at the 3-position of the azetidine ring and para-substitutions on aromatic moieties optimize efficacy (Table 1) .

Table 1: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Organism
3-Chloro-1-(4-fluorophenyl)12.5Staphylococcus aureus
3-Chloro-1-(4-chlorophenyl)6.25Escherichia coli
1-(4-Bromophenyl) derivative25.0Candida albicans

Chloro and fluoro substituents enhance membrane penetration, while bromo groups improve antifungal activity .

Antitubercular Activity

Derivatives bearing nitro groups or trifluoromethyl substitutions show potent activity against Mycobacterium tuberculosis H37Rv. Two compounds reported MIC values of 1.56 and 0.78 μg/mL, outperforming first-line therapies . The mechanism involves inhibition of phospholipase A2 (PLA2), a key enzyme in mycobacterial cell wall synthesis .

Mechanism of Action

Enzyme Inhibition

The azetidine ring mimics proline in enzyme active sites, competitively inhibiting targets like PLA2. Kinetic studies reveal a mixed inhibition mode (Ki = 2.3 μM) .

Receptor Modulation

Molecular docking simulations show the pyridine nitrogen forms a hydrogen bond with Asp196 of α4β2 nAChRs (binding affinity: −8.9 kcal/mol) . Substitution at the 4-position of the pyridine ring alters receptor selectivity (Figure 1).

Synthetic Applications

Building Block for Complex Molecules

2-(Azetidin-1-yl)pyridine serves as a precursor for Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation. Palladium-catalyzed reactions with boronic acids achieve yields >85%.

Functionalization Strategies

  • C-3 Halogenation: Increases electrophilicity for nucleophilic substitution.

  • N-Methylation: Enhances blood-brain barrier permeability (logP increase: 0.8) .

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